

# Spectroscopic data (NMR, IR, MS) for 4-Bromo-1-(phenylsulfonyl)-1H-indazole

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## Compound of Interest

**Compound Name:** 4-Bromo-1-(phenylsulfonyl)-1H-indazole

**Cat. No.:** B1442655

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An In-depth Technical Guide to the Spectroscopic Data of **4-Bromo-1-(phenylsulfonyl)-1H-indazole**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The indazole scaffold is a privileged bicyclic heteroaromatic structure integral to numerous pharmacologically active compounds, recognized for a wide spectrum of activities including anti-cancer, anti-inflammatory, and anti-hypertensive properties[1]. The functionalization of the indazole core, particularly at the N-1 position, is a critical strategy in medicinal chemistry to modulate biological activity. This guide focuses on **4-Bromo-1-(phenylsulfonyl)-1H-indazole**, a derivative where the indazole nucleus is substituted with both a bromine atom and a phenylsulfonyl group. The introduction of the phenylsulfonyl moiety not only serves as a protective group but can also significantly influence the molecule's steric and electronic properties, making it a key intermediate for further chemical elaboration.

This document provides a detailed analysis of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unambiguous identification and characterization of this compound. Understanding this spectroscopic fingerprint is paramount for quality control, reaction monitoring, and structural verification in any research or drug development pipeline.

## Molecular Structure and Atom Numbering

The chemical structure of **4-Bromo-1-(phenylsulfonyl)-1H-indazole** is presented below. The numbering scheme used for the assignment of NMR signals is systematically defined in the accompanying diagram.

Caption: Molecular structure of **4-Bromo-1-(phenylsulfonyl)-1H-indazole** with atom numbering.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The electron-withdrawing nature of the phenylsulfonyl group at N-1 and the bromine atom at C-4 significantly influences the chemical shifts of the indazole protons and carbons, causing them to resonate further downfield compared to the unsubstituted parent indazole.

### <sup>1</sup>H NMR Spectroscopy (Predicted)

The following table outlines the predicted proton NMR chemical shifts ( $\delta$ ) and coupling patterns, based on analysis of structurally similar N-sulfonylated indazoles[1][2]. Data is predicted for a  $\text{CDCl}_3$  solvent.

Proton Assignment	Predicted $\delta$ (ppm)	Multiplicity	Coupling Constant (J, Hz)
H3	~8.25	s	-
H7	~8.15	d	~8.0
H5	~7.65	d	~7.5
H6	~7.40	t	~7.8
H2', H6' (ortho)	~8.00	d	~7.6
H3', H5' (meta)	~7.60	t	~7.5
H4' (para)	~7.70	t	~7.4

**Interpretation:**

- H3: This proton is expected to be the most downfield of the indazole protons, appearing as a sharp singlet due to the deshielding effects of the adjacent nitrogen (N-2) and the lack of neighboring protons for coupling.
- Indazole Aromatic System (H5, H6, H7): These protons form a coupled system. H7 is significantly deshielded by the anisotropic effect of the sulfonyl group and appears as a doublet. H5 also appears as a doublet, while H6, being coupled to both H5 and H7, should appear as a triplet.
- Phenylsulfonyl Group: The protons on the phenyl ring also exhibit characteristic splitting. The ortho protons (H2', H6') are the most deshielded due to their proximity to the electron-withdrawing sulfonyl group. The meta (H3', H5') and para (H4') protons appear as overlapping triplets.

## **<sup>13</sup>C NMR Spectroscopy (Predicted)**

The predicted carbon chemical shifts are summarized below.

Carbon Assignment	Predicted $\delta$ (ppm)
C3	~135.0
C3a	~122.0
C4	~115.0
C5	~129.0
C6	~125.0
C7	~121.0
C7a	~140.0
C1'	~138.0
C2', C6'	~127.5
C3', C5'	~129.5
C4'	~134.0

#### Interpretation:

- C4: The carbon atom directly attached to the bromine (C4) is expected to have a chemical shift significantly influenced by the halogen, typically around 115 ppm.
- C7a and C3: These carbons, being adjacent to the nitrogen atoms, are expected to be downfield. The N-sulfonylation at N-1 strongly influences the electronic environment, particularly of C7a and C3.
- Phenylsulfonyl Carbons: The carbons of the phenyl ring will show four distinct signals, with C1' (ipso-carbon) and C4' (para-carbon) being quaternary and often having lower intensity.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic peaks for **4-Bromo-1-(phenylsulfonyl)-1H-indazole** are associated with the sulfonyl group and the aromatic rings.

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
~3100	C-H Stretch	Aromatic
~1600, ~1480	C=C Stretch	Aromatic Ring
~1350, ~1170	Asymmetric & Symmetric SO <sub>2</sub> Stretch	Phenylsulfonyl (SO <sub>2</sub> )
~1100	C-N Stretch	Indazole Ring
~750	C-Br Stretch	Aryl Bromide

Interpretation: The most telling signals in the IR spectrum are the two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group, typically found near 1350 cm<sup>-1</sup> and 1170 cm<sup>-1</sup>, respectively[1]. The presence of aromatic C-H stretching above 3000 cm<sup>-1</sup> and C=C stretching bands confirms the aromatic nature of the molecule.

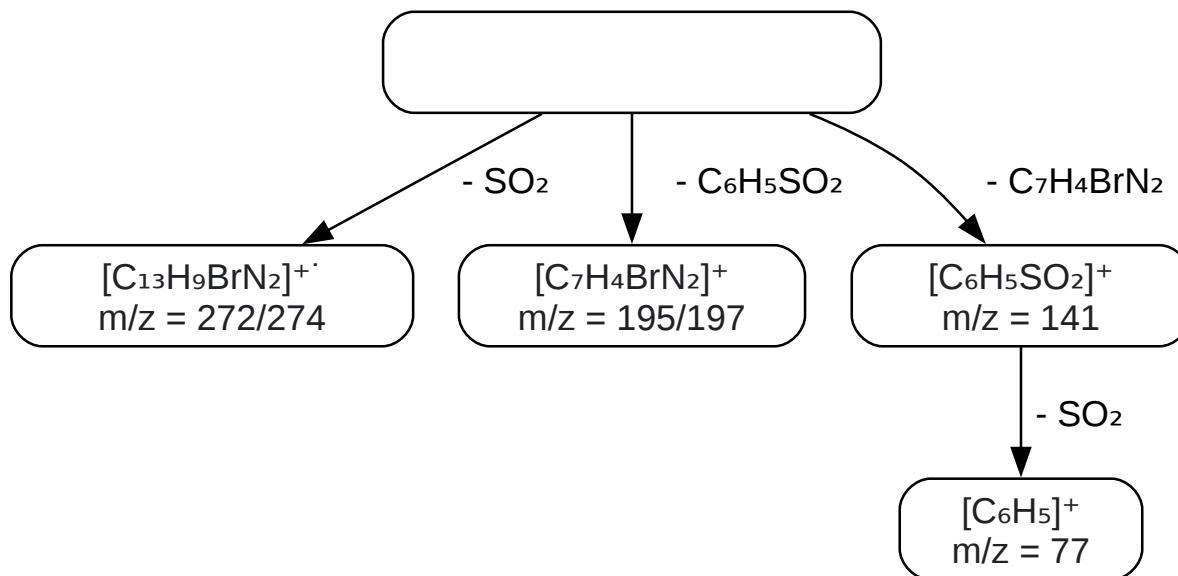
## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and elemental composition.

- Molecular Formula: C<sub>13</sub>H<sub>9</sub>BrN<sub>2</sub>O<sub>2</sub>S
- Molecular Weight: 337.19 g/mol
- Expected Molecular Ion (M<sup>+</sup>): The high-resolution mass spectrum should show a molecular ion peak at m/z ≈ 336.96.
- Isotopic Pattern: A critical diagnostic feature is the isotopic signature of bromine. Due to the natural abundance of its two isotopes, <sup>79</sup>Br (~50.7%) and <sup>81</sup>Br (~49.3%), the mass spectrum will exhibit two peaks of nearly equal intensity for the molecular ion: the M<sup>+</sup> peak and the M+2 peak. This is a definitive indicator of the presence of a single bromine atom.

## Proposed Fragmentation Pathway

The fragmentation of the molecule under electron ionization (EI) would likely proceed through several key steps initiated by the cleavage of the weakest bonds.



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Caption: Proposed mass spectrometry fragmentation pathway for the title compound.

Interpretation:

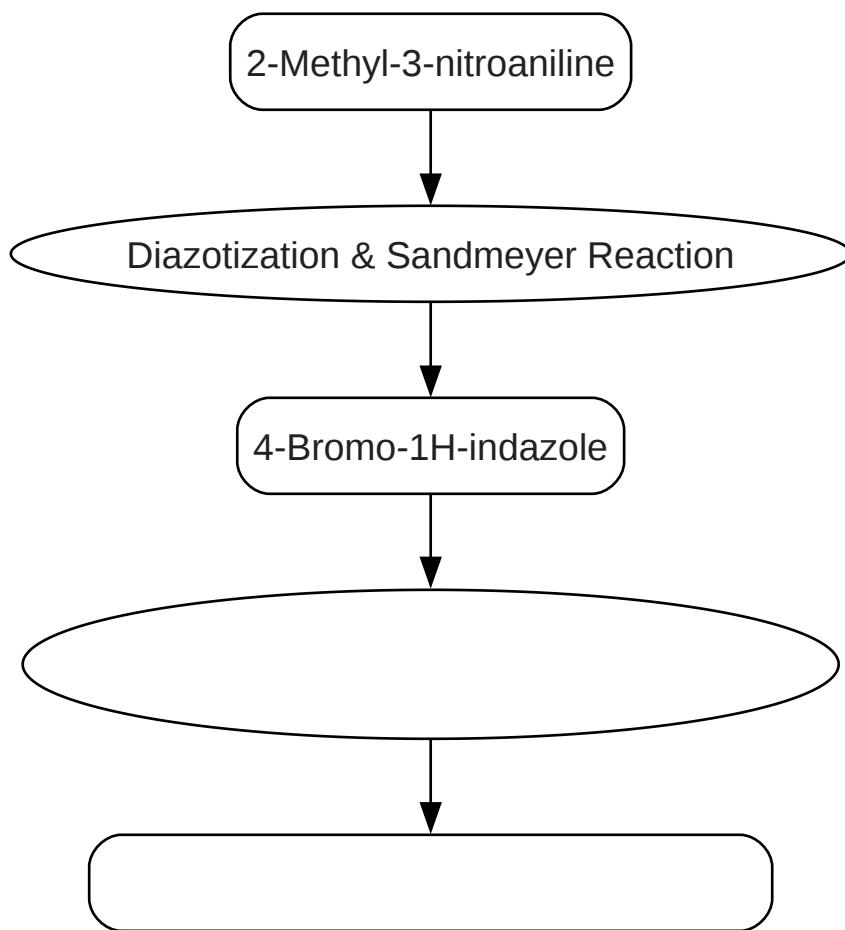
- Loss of Sulfur Dioxide ( $\text{SO}_2$ ): A common fragmentation pathway for sulfonyl compounds is the expulsion of an  $\text{SO}_2$  molecule (64 Da).
- Cleavage of the N-S Bond: The bond between the indazole nitrogen and the sulfur atom is relatively weak and can cleave to generate the 4-bromo-1H-indazolyl cation ( $m/z = 195/197$ ) and the phenylsulfonyl radical, or the phenylsulfonyl cation ( $m/z = 141$ ) and the 4-bromo-1H-indazole radical.
- Loss of the Phenyl Group: The phenylsulfonyl cation ( $m/z = 141$ ) can further lose  $\text{SO}_2$  to yield the phenyl cation ( $m/z = 77$ ), a common fragment in mass spectra of benzene derivatives.

## Experimental Protocols

The following section details representative methodologies for the synthesis of the title compound and the acquisition of its spectroscopic data.

## Synthesis Workflow

The synthesis is a two-step process starting from commercially available materials. First, the precursor 4-bromo-1H-indazole is synthesized, followed by its N-sulfonylation.



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Caption: Overall synthetic workflow for **4-Bromo-1-(phenylsulfonyl)-1H-indazole**.

## Part A: Synthesis of 4-Bromo-1H-indazole

This protocol is adapted from established methods for indazole synthesis involving diazotization and cyclization[3].

- **Diazotization:** To a cooled (0-5 °C) solution of 2-methyl-3-nitroaniline (1.0 eq.) in aqueous HBr, a solution of sodium nitrite (1.1 eq.) in water is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes.
- **Sandmeyer & Cyclization:** The cold diazonium salt solution is then added to a solution of cuprous bromide (CuBr) in HBr. The reaction is allowed to warm to room temperature and then heated (e.g., to 80 °C) until the evolution of N<sub>2</sub> gas ceases, which indicates the formation of the indazole ring.
- **Workup and Purification:** The reaction mixture is cooled, neutralized with a base (e.g., NaOH or NaHCO<sub>3</sub>), and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 4-bromo-1H-indazole.

## Part B: Synthesis of 4-Bromo-1-(phenylsulfonyl)-1H-indazole

This procedure is a standard N-sulfonylation of a heterocycle[4].

- **Reaction Setup:** In a round-bottom flask, 4-bromo-1H-indazole (1.0 eq.) is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A base, typically triethylamine (Et<sub>3</sub>N, 1.5 eq.) or pyridine, is added.
- **Addition of Sulfonyl Chloride:** The solution is cooled to 0 °C, and benzenesulfonyl chloride (1.2 eq.) is added dropwise.
- **Reaction:** The mixture is allowed to warm to room temperature and stirred for 4-12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
- **Workup and Purification:** Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with the same solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude solid is purified by recrystallization or column chromatography to afford the final product, **4-Bromo-1-(phenylsulfonyl)-1H-indazole**.

## Spectroscopic Data Acquisition

- NMR:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would be recorded on a 400 or 500 MHz spectrometer. Samples would be dissolved in deuterated chloroform ( $\text{CDCl}_3$ ) or dimethyl sulfoxide ( $\text{DMSO-d}_6$ ), with tetramethylsilane (TMS) used as an internal standard.
- IR: The IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or analyzed as a thin film on a diamond ATR crystal.
- MS: High-resolution mass spectrometry (HRMS) would be performed using an Electrospray Ionization (ESI) or Electron Ionization (EI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer to confirm the exact mass and elemental formula.

## Conclusion

The spectroscopic characterization of **4-Bromo-1-(phenylsulfonyl)-1H-indazole** is definitive and relies on the combined interpretation of NMR, IR, and MS data. The key identifying features are the characteristic downfield shifts in the  $^1\text{H}$  NMR spectrum due to the sulfonyl group, the strong S=O stretching bands in the IR spectrum, and the distinctive  $\text{M}^+/\text{M}+2$  isotopic pattern in the mass spectrum arising from the bromine atom. This comprehensive guide provides the foundational data and interpretive logic necessary for researchers to confidently synthesize, identify, and utilize this important chemical intermediate in the pursuit of novel therapeutics.

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